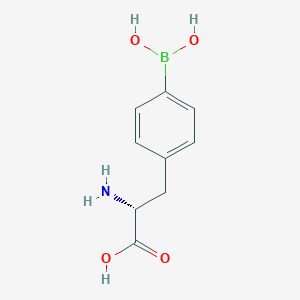

4-Borono-D-phenylalanine

説明

Overview of Boron Neutron Capture Therapy (BNCT) Principles and Applications

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that targets cancer cells with high precision. frontiersin.orgnih.gov The fundamental principle of BNCT involves two key steps: first, a non-toxic boron-containing compound is administered to the patient, which preferentially accumulates in tumor cells. turkupetcentre.netbnct-edogawa.commdpi.com Subsequently, the tumor area is irradiated with a beam of low-energy (epithermal) neutrons. bnct-edogawa.comutsouthwestern.edunih.gov This targeted approach allows for the destruction of malignant cells while minimizing damage to surrounding healthy tissues. wikipedia.orgnih.govresearchgate.net

BNCT has shown promise in treating various cancers, including recurrent head and neck cancers, malignant brain tumors, and melanomas. turkupetcentre.netmdpi.comiiarjournals.org The development of accelerator-based neutron sources that can be housed within hospitals has been a significant advancement, making this therapy more accessible for clinical use. turkupetcentre.netbamsjournal.com

The core of BNCT lies in a specific nuclear reaction. The stable, non-radioactive isotope Boron-10 (B1234237) (¹⁰B) has a very high probability of capturing thermal neutrons. wikipedia.orgbamsjournal.comresearchgate.net When a ¹⁰B atom, delivered to the tumor cell, captures a thermal neutron, it momentarily forms an excited Boron-11 (¹¹B*) nucleus. frontiersin.orgwikipedia.orgresearchgate.net This unstable nucleus immediately undergoes fission, splitting into a high-energy alpha particle (a Helium-4 nucleus) and a recoiling Lithium-7 (B1249544) nucleus. frontiersin.orgnih.govwikipedia.org

This nuclear reaction can be summarized as: ¹⁰B + n (thermal) → [¹¹B]* → ⁴He (alpha particle) + ⁷Li + 2.31 MeV. wikipedia.org

The energy released during this reaction is substantial and is deposited locally. turkupetcentre.net

The therapeutic effect of BNCT stems from the high linear energy transfer (LET) of the alpha and lithium particles produced in the nuclear reaction. nih.govnih.govbamsjournal.com These charged particles travel very short distances within the tissue, typically in the range of 5 to 9 micrometers, which is roughly the diameter of a single cell. wikipedia.orgnih.govbamsjournal.com This means their destructive energy is confined almost exclusively to the cell containing the boron-10 atom. nih.govnih.gov

If the boron-containing drug has been selectively taken up by cancer cells, the subsequent neutron irradiation will result in the targeted destruction of these malignant cells, while sparing the adjacent healthy cells that have not accumulated the boron compound. nih.govwikipedia.orgnih.gov This "cellular surgery" approach allows for a significant dose gradient between tumor and normal tissue. nih.govbamsjournal.com The resulting damage to the cancer cells' DNA and other critical cellular components leads to their death. frontiersin.org

The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of boron-10 to tumor cells. nih.govdgbnct.com This is where boron carriers play a pivotal role. These are specialized compounds designed to be preferentially absorbed by cancer cells. turkupetcentre.netmdpi.com An ideal boron carrier should have low toxicity, high selectivity for tumor tissue over normal tissue, and the ability to deliver a boron concentration of approximately 20–35 micrograms of ¹⁰B per gram of tumor. dgbnct.com The tumor-to-normal tissue concentration ratio should ideally be greater than 3:1. dgbnct.comresearchgate.net

Over the years, various boron carriers have been developed, with two main types being used in clinical studies: small molecules and larger biomolecules conjugated with boron. dgbnct.com The development of new and more effective boron carriers remains a key area of research to expand the applications of BNCT. turkupetcentre.netdgbnct.com

Significance of Phenylalanine Derivatives in BNCT and Related Modalities

Phenylalanine derivatives have emerged as highly significant boron carriers in BNCT. nih.gov Their structural similarity to the natural amino acid phenylalanine allows them to be transported into cells, particularly cancer cells, via overexpressed amino acid transporters. iiarjournals.orgmdpi.com This active transport mechanism contributes to their selective accumulation in tumors. mdpi.com

One of the most extensively studied and clinically used phenylalanine derivatives is 4-borono-L-phenylalanine (BPA). nih.govnih.gov The uptake of BPA is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is often upregulated in various types of cancer cells. iiarjournals.orgmdpi.commdpi.com This targeted uptake is a key factor in the efficacy of BPA-mediated BNCT. mdpi.com Research has also explored other isomers and derivatives of boronophenylalanine to improve properties such as water solubility and tumor accumulation. nih.gov

Comparative Context: 4-Borono-L-phenylalanine (BPA) as a Clinical Agent

4-Borono-L-phenylalanine (BPA) is one of only two boron-containing agents that have been widely used in clinical trials for BNCT. nih.govmdpi.comresearchgate.net Its development marked a significant step forward in the field, offering a compound with relatively low toxicity and favorable tumor-seeking properties. nih.gov

Clinical trials have demonstrated the efficacy of L-BPA in the treatment of various malignancies, including malignant melanoma and glioblastoma. turkupetcentre.netnih.gov In Japan, an L-BPA formulation has been approved for the treatment of head and neck cancer. dgbnct.com The success of L-BPA is largely attributed to its selective accumulation in tumor cells via the LAT1 amino acid transporter. iiarjournals.orgmdpi.com To enhance its solubility for intravenous administration, L-BPA is often complexed with fructose (B13574) or sorbitol. dgbnct.comhelsinki.fi

The clinical use of L-BPA is often guided by positron emission tomography (PET) imaging using a fluorinated analog, 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA), to predict the uptake and distribution of the therapeutic agent in the tumor. helsinki.fid-nb.infonih.gov

Research Findings on 4-Borono-D-phenylalanine

While the L-isomer of 4-boronophenylalanine has been the primary focus of clinical BNCT, research has also been conducted on its D-isomer, this compound. Studies comparing the two isomers have revealed interesting differences in their biological behavior.

A first-in-human study comparing the biodistribution of radiolabeled D- and L-isomers of FBPA (4-borono-2-[¹⁸F]fluoro-phenylalanine) in healthy volunteers found that the D-isomer showed lower accumulation in normal brain, liver, spleen, pancreas, and skeleton compared to the L-isomer. nih.gov This suggests that the D-isomer might offer a different and potentially advantageous distribution profile. The study concluded that D-[¹⁸F]FBPA is safe from a radiological perspective, paving the way for further clinical trials in cancer patients. nih.gov

The following table summarizes the comparative biodistribution of the D- and L-isomers of [¹⁸F]FBPA in healthy volunteers.

| Organ | D-[¹⁸F]FBPA Uptake | L-[¹⁸F]FBPA Uptake |

| Normal Brain | Lower | Higher |

| Liver | Lower | Higher |

| Spleen | Lower | Higher |

| Pancreas | Lower | Higher |

| Skeleton | Lower | Higher |

| Urinary Bladder Wall | 0.28 mGy/MBq | Lower than D-isomer |

| Kidneys | 0.06 mGy/MBq | Lower than D-isomer |

| Effective Dose (ED) | 0.026 mSv/MBq | 0.020 ± 0.001 mSv/MBq |

Table based on data from a comparative PET/CT study in healthy human volunteers. nih.gov

Challenges Associated with L-BPA Formulation and Administration

One of the most significant hurdles is the poor water solubility of L-BPA. nih.govmdpi.com This low solubility makes it difficult to prepare aqueous solutions at concentrations suitable for intravenous administration. mdpi.com To overcome this, L-BPA is typically administered as a complex with a sugar, most commonly fructose (as BPA-Fr) or sorbitol. dgbnct.commdpi.comgoogle.com This complexation increases its solubility in water at a physiological pH, but it adds a layer of complexity to the drug's formulation. google.comresearchgate.net Recently, a d-sorbitol (B1682158) complex has been marketed, offering the advantage of longer-term stability, which avoids the need for fresh preparation before each use. dgbnct.com

Furthermore, the administration of L-BPA requires carefully designed infusion protocols to achieve and maintain therapeutic boron concentrations in the tumor while minimizing levels in surrounding healthy tissue and blood. nih.gov Research has shown that a constant infusion rate can lead to a slowdown in the increment of blood ¹⁰B concentration, with levels decreasing significantly after the infusion ends. iaea.org This has led to the development of more complex administration strategies, such as two-step rate infusions, to maintain a stable blood boron concentration during the neutron irradiation phase, which is critical for the therapy's effectiveness. nih.goviaea.org

Another limitation is related to the compound's tumor selectivity . While L-BPA does accumulate preferentially in tumors via LAT1 transporters, the tumor-to-normal tissue and tumor-to-blood concentration ratios can be suboptimal, which is a critical parameter for minimizing damage to healthy tissues during BNCT. dgbnct.comnih.gov

| Property | 4-Borono-L-phenylalanine (L-BPA) | 3-Borono-L-phenylalanine (3-BPA) |

| Water Solubility | 0.72 ± 0.13 g/L nih.gov | 125 ± 12 g/L nih.gov |

| Formulation Requirement | Requires complexation with sugars (e.g., fructose, sorbitol) for intravenous administration. dgbnct.commdpi.com | Does not require solubilizing sugars for administration due to high water solubility. nih.gov |

| Clinical Status | Used in clinical BNCT. dgbnct.comnih.gov | Investigated as a potential replacement for L-BPA. researchgate.net |

Rationale for Research into this compound (D-BPA)

The investigation into this compound (D-BPA), the D-enantiomer of the clinically used L-BPA, is primarily driven by the need to understand and validate the biological transport mechanisms that underpin BNCT's selectivity. The rationale for its use in research is not for therapeutic purposes itself, but rather as a crucial scientific tool.

The preferential accumulation of L-BPA in tumor cells is attributed to its active transport by amino acid transporters, specifically LAT1, which are adapted to recognize and transport L-amino acids. nih.govmdpi.com Biological systems exhibit a high degree of stereospecificity, meaning that cellular machinery, including transporters, can distinguish between the L- and D-isomers of molecules like amino acids.

Research has demonstrated that D-BPA exhibits a significantly lower uptake into tumor cells compared to its L-isomer. nih.gov This difference in accumulation is a direct consequence of the stereospecific nature of the LAT1 transporter, which has a much lower affinity for the D-enantiomer.

Therefore, D-BPA serves as an essential negative control in preclinical studies. By comparing the uptake and biodistribution of L-BPA with that of D-BPA, researchers can:

Validate Transport Mechanisms: Confirm that the accumulation of the boron agent in tumors is an active, transporter-mediated process rather than simple diffusion. nih.gov

Isolate the Effect of LAT1: Differentiate the specific contribution of LAT1-mediated uptake from other, less specific uptake pathways.

Provide a Baseline: Establish a baseline for non-specific accumulation, allowing for a more accurate assessment of the tumor-targeting efficiency of L-BPA and other newly developed boron carriers.

In essence, the study of D-BPA provides fundamental insights into the structure-activity relationship of boronated phenylalanine compounds and reinforces the central role of the LAT1 transporter in the efficacy of L-BPA-mediated BNCT.

| Compound | Uptake Mechanism | Relative In Vivo Uptake | Research Utility |

| 4-Borono-L-phenylalanine (L-BPA) | Primarily via L-type amino acid transporter 1 (LAT1). nih.govmdpi.com | Higher uptake in tumor cells. nih.gov | Clinically used therapeutic agent for BNCT. dgbnct.com |

| This compound (D-BPA) | Not significantly transported by LAT1 due to stereospecificity. | Lower uptake in tumor cells compared to L-BPA. nih.gov | Used as a research control to validate enantiomer-dependent uptake mechanisms. nih.gov |

Structure

2D Structure

特性

IUPAC Name |

(2R)-2-amino-3-(4-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIVJOSXJDORSP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370208 | |

| Record name | 4-Borono-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111821-49-9 | |

| Record name | 4-Borono-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dihydroxyboryl-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment Methodologies of 4 Borono D Phenylalanine

Stereoselective Synthesis of 4-Borono-D-phenylalanine

Achieving the correct stereochemistry is critical in the synthesis of D-BPA. The primary strategies involve either resolving a racemic mixture or directly synthesizing the desired D-enantiomer from a chiral precursor. While much of the literature focuses on the synthesis of L-BPA for clinical BNCT applications, the described chemical pathways are directly analogous for the production of D-BPA by starting with the corresponding D-isomer precursors. researchgate.netnih.gov

Enzymatic Resolution Approaches for Enantiomeric Purity

Enzymatic kinetic resolution is a technique used to separate enantiomers from a racemic mixture (a 50:50 mixture of D- and L-isomers). This method relies on the high stereoselectivity of enzymes, which catalyze a reaction on only one of the enantiomers, allowing for their separation. In the context of boronophenylalanine synthesis, some pathways can lead to undesired racemization. semanticscholar.org In such cases, an enzymatic resolution step can be employed to isolate the desired D-enantiomer by selectively reacting or hydrolyzing the unwanted L-isomer. semanticscholar.orggoogle.com For instance, enzymes like chymotrypsin (B1334515) have been used in the hydrolysis of BPA derivatives to achieve enantiomeric purity, a process that could be adapted to selectively remove the L-isomer, thereby isolating D-BPA. semanticscholar.org

Direct Stereoselective Synthesis Pathways

Direct stereoselective synthesis aims to produce the D-enantiomer exclusively, avoiding the formation of a racemic mixture and the need for a subsequent resolution step. This is the more efficient approach and is typically achieved in one of two ways:

Using Chiral Precursors: The most common strategy involves starting with an enantiomerically pure D-amino acid, such as D-tyrosine or a D-phenylalanine derivative. nih.gov A key method is the palladium-catalyzed cross-coupling reaction, where a protected 4-iodo-D-phenylalanine derivative is reacted with a diboron (B99234) compound, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to install the boronic acid group. nih.govsemanticscholar.org Subsequent removal of the protecting groups yields the final D-BPA product with its stereochemistry intact. researchgate.net

Employing Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a non-chiral starting material to guide the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org While less common for BPA synthesis than using chiral precursors, auxiliaries like Evans' oxazolidinones or pseudoephedrine are powerful tools in asymmetric synthesis for controlling the formation of specific enantiomers. nih.govnih.gov

Table 1: Comparison of Direct Stereoselective Synthesis Pathways for D-BPA Note: Yields are based on analogous reactions for L-BPA synthesis and are representative.

| Pathway | Starting Material | Key Reagents | Typical Two-Step Yield | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | N-Boc-4-iodo-D-phenylalanine | Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc | ~53% | nih.gov |

| Palladium-Catalyzed Cross-Coupling | N-Boc-4-iodo-D-phenylalanine methyl ester | Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc | ~71% | nih.gov |

| Grignard-Mediated Borylation | 4-Iodo-N,N-dibenzyl-D-phenylalanine benzyl (B1604629) ester | i-PrMgCl, B(OMe)₃ | ~91% | nih.gov |

Isotopic Enrichment Strategies for Boron-10 (B1234237) (¹⁰B) in D-BPA

For applications in BNCT, D-BPA must be enriched with the stable isotope Boron-10 (¹⁰B), which has a high cross-section for capturing thermal neutrons. Natural boron contains only about 19.9% ¹⁰B. Enrichment processes are therefore a critical prerequisite to the chemical synthesis. Methods for separating boron isotopes include chemical exchange rectification, which utilizes the isotopic exchange between BF₃ gas and a liquid BF₃·anisole complex (the ANCO system), and ion displacement chromatography. osti.gov

Precursors and Boronating Agents for ¹⁰B Incorporation

The synthesis of ¹⁰B-enriched D-BPA (¹⁰B-D-BPA) begins with an isotopically enriched boron source. A common starting material is ¹⁰B-enriched boric acid ([¹⁰B]H₃BO₃), which can be produced with high isotopic purity (>99%). google.com This boric acid is then converted into a reactive boronating agent suitable for organic synthesis.

Key ¹⁰B-enriched boronating agents include:

¹⁰B-Tributyl borate: Used in reactions involving organolithium intermediates. google.com

¹⁰B-Bis(pinacolato)diboron ([¹⁰B]B₂pin₂): A widely used reagent in palladium-catalyzed cross-coupling reactions due to its stability and high efficiency. researchgate.net Its synthesis can be achieved from ¹⁰B-boric acid. google.com

These enriched agents are then introduced into the stereoselective synthesis pathways described in section 2.1 to produce the final ¹⁰B-D-BPA molecule. google.com

Radiosynthesis of Fluorinated D-BPA Analogs for Positron Emission Tomography (PET)

To visualize the biodistribution of BPA for BNCT treatment planning, a derivative is labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (B77423) (¹⁸F), which has a half-life of 109.7 minutes. nih.govnih.gov The resulting tracer, 4-borono-2-[¹⁸F]fluoro-D-phenylalanine ([¹⁸F]FBPA), allows for non-invasive imaging via PET. The radiosynthesis must be rapid and efficient due to the short half-life of ¹⁸F. researchgate.net

Radiosynthesis of [¹⁸F]FBPA is typically achieved through two main strategies, often starting from a D,L-BPA precursor:

Electrophilic Fluorination: This was the original approach, using carrier-added electrophilic fluorinating agents like gaseous [¹⁸F]F₂ or [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF), which are reacted directly with D,L-BPA. nih.govisnct.net This method produces the desired product but generally suffers from low molar activity due to the presence of non-radioactive ¹⁹F carrier gas. mdpi.comnih.gov Radiochemical yields are typically in the range of 25-35%. nih.govisnct.net

Nucleophilic Fluorination: More modern methods utilize no-carrier-added (n.c.a.) [¹⁸F]fluoride, which is readily produced in high amounts and high molar activity from a cyclotron. osti.gov However, nucleophilic aromatic substitution on an electron-rich phenyl ring like that in BPA is challenging. Recent advances have employed copper-mediated reactions to facilitate the fluorination of activated precursors, such as aryldiboron or pinacol (B44631) boronate ester derivatives of D-phenylalanine. mdpi.comosti.gov This approach allows for the production of high molar activity [¹⁸F]FBPA, which is crucial for high-quality PET imaging.

Table 2: Radiosynthesis Strategies for 4-Borono-2-[¹⁸F]fluoro-phenylalanine ([¹⁸F]FBPA)

| Method | Precursor | Fluorinating Agent | Key Features | Radiochemical Yield | Reference |

|---|---|---|---|---|---|

| Electrophilic | D,L-BPA | [¹⁸F]F₂ or [¹⁸F]AcOF | Carrier-added; Low molar activity | 25-35% | nih.govisnct.net |

| Nucleophilic (Cu-mediated) | Protected D-phenylalanine boronic ester (BPin) | n.c.a. [¹⁸F]Fluoride | No-carrier-added; High molar activity | ~6% (automated) | osti.gov |

Fluorination Techniques and ¹⁸F-Labeling of D-BPA

The introduction of an ¹⁸F atom onto the D-BPA molecule can be achieved through two main strategies: electrophilic fluorination and nucleophilic fluorination. Each approach has distinct requirements for precursors, reagents, and reaction conditions.

Electrophilic Fluorination: This method involves the reaction of an electron-rich aromatic ring with an electrophilic fluorinating agent, such as [¹⁸F]fluorine gas ([¹⁸F]F₂) or [¹⁸F]acetylhypofluorite (CH₃COO¹⁸F). google.com For the synthesis of [¹⁸F]FBPA, the precursor is typically D-BPA itself. The process begins with the production of [¹⁸F]F₂ gas, often via the deuteron (B1233211) irradiation of neon gas. mdpi.com This radioactive gas is then bubbled through a solution of D-BPA dissolved in an appropriate solvent like trifluoroacetic acid. google.com Electrophilic fluorination with [¹⁸F]F₂ is advantageous because it can be performed as a late-stage reaction on the final molecule. However, a significant drawback is the inherently low specific activity of the resulting product, as a carrier (non-radioactive ¹⁹F₂) is often required for the reaction to proceed efficiently. nih.govmdpi.com This results in a mixture of the desired radiolabeled compound and a much larger amount of its non-radioactive counterpart.

Nucleophilic Fluorination: Nucleophilic substitution is the more common method for ¹⁸F-labeling in PET radiochemistry due to its ability to produce radiopharmaceuticals with high specific activity. nih.gov This approach requires a precursor molecule that has been modified with a good leaving group (e.g., nitro, trimethylammonium, or halo groups) at the position intended for fluorination. The ¹⁸F is introduced as the [¹⁸F]fluoride ion, which is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. nih.govgoogle.com

To render the [¹⁸F]fluoride ion reactive for nucleophilic substitution, it must be dehydrated and used in polar aprotic solvents. nih.gov This is typically achieved by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a potassium ion (K⁺). google.com Recent advancements have explored copper-mediated radiofluorination of organoboron precursors. For instance, selective fluorination of a diborono-substituted phenylalanine derivative has been demonstrated as a viable route to produce [¹⁸F]FBPA with high specific activity. mdpi.com This method leverages the reactivity of the carbon-boron bond, allowing for a controlled, site-specific introduction of the ¹⁸F-fluoride. mdpi.comfrontiersin.org

Table 1: Comparison of ¹⁸F-Labeling Techniques for BPA

| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |

|---|---|---|

| Fluorine Source | [¹⁸F]F₂ gas, CH₃COO¹⁸F | [K⁺⊂2.2.2]¹⁸F⁻ |

| Precursor | D-BPA | D-BPA derivative with leaving group (e.g., diborono, arylstannane) mdpi.comfrontiersin.org |

| Specific Activity | Low (carrier-added) mdpi.com | High (no-carrier-added) nih.gov |

| Key Advantage | Late-stage labeling of the final compound | High specific activity, suitable for receptor imaging |

| Key Disadvantage | Low specific activity, complex gas handling | Requires multi-step precursor synthesis |

| Typical Solvents | Trifluoroacetic acid google.com | Polar aprotic solvents (e.g., DMSO, Acetonitrile) nih.govgoogle.com |

Radiochemical Yield Optimization

The radiochemical yield (RCY) is a critical parameter in the synthesis of radiopharmaceuticals, representing the percentage of the initial radioactivity that is incorporated into the final product. Optimizing the RCY is essential for producing sufficient quantities of the tracer for imaging studies while minimizing radiation exposure to personnel. escholarship.org Several factors influence the RCY in the synthesis of [¹⁸F]FBPA.

Precursor Concentration: The amount of precursor used can significantly impact the yield. While higher concentrations may lead to greater product formation, they can also result in lower specific activity and make purification more challenging. bohrium.com

Reaction Temperature: Temperature is a key variable in controlling reaction kinetics. For nucleophilic substitutions, temperatures are often elevated (e.g., 80-120°C) to facilitate the displacement of the leaving group. mdpi.com However, excessively high temperatures can lead to the degradation of both the precursor and the product.

Reaction Time: The duration of the reaction must be carefully controlled. It needs to be long enough to allow for maximum incorporation of ¹⁸F but short enough to prevent significant radioactive decay and potential product decomposition. mdpi.com Automated synthesis modules allow for precise timing of each step.

Solvent and Reagents: The choice of solvent is crucial, especially in nucleophilic fluorination where polar aprotic solvents are needed to maintain the reactivity of the fluoride (B91410) ion. nih.gov The nature and concentration of the base (e.g., K₂CO₃) and the phase-transfer catalyst (Kryptofix 2.2.2) must also be optimized to ensure efficient fluorination. mdpi.com For copper-mediated reactions, the specific copper catalyst and ligands used are critical for achieving high yields. mdpi.comfrontiersin.org

Table 2: Reported Radiochemical Yields for ¹⁸F-Labeled Compounds

| Compound | Labeling Method | Precursor | Radiochemical Yield (Decay-Corrected) | Reference |

|---|---|---|---|---|

| m-[¹⁸F]FFBPin | Electrophilic Fluorination | Boronofenbufen | 6% | mdpi.com |

| o-[¹⁸F]FFBPin | Electrophilic Fluorination | Boronofenbufen | 2% | mdpi.com |

| [¹⁸F]FECNT Analogues | Nucleophilic Fluorination | Mesylate Precursors | 11-32% | researchgate.net |

Note: Data for directly analogous D-BPA optimization is limited; this table provides context from similar radiofluorination reactions.

Purity and Stability of Radiopharmaceuticals

The final radiopharmaceutical product must meet stringent quality control standards, including high radiochemical purity (RCP) and stability. RCP is the proportion of the total radioactivity in the final product that is present in the desired chemical form. google.com Impurities can arise from unreacted [¹⁸F]fluoride, labeled byproducts, or decomposition of the final product.

A primary challenge to maintaining the purity and stability of ¹⁸F-labeled compounds is radiolysis. nih.gov This is the process where the high-energy radiation emitted by the ¹⁸F atoms causes the decomposition of the labeled molecules themselves. google.com Radiolysis is more pronounced at higher radioactivity concentrations and can lead to a significant decrease in RCP over time. google.comnih.gov

To mitigate radiolysis and ensure the stability of the final product, several strategies are employed:

Addition of Stabilizers: Radical scavengers are often added to the final formulation. Common stabilizers include ethanol (B145695) and ascorbic acid. google.comresearchgate.net These agents neutralize the highly reactive free radicals produced by the interaction of radiation with the solvent (typically water), thereby protecting the radiopharmaceutical from degradation. google.com For example, ethanol concentrations in the range of 0.1% to 0.25% (v/v) have been shown to be effective stabilizers for some ¹⁸F-radiopharmaceuticals. google.com

Control of pH and Formulation: The final product is typically formulated in a buffered saline solution to ensure it is isotonic and at a physiologically compatible pH. Maintaining the correct pH is crucial for the chemical stability of the molecule.

Purification: High-performance liquid chromatography (HPLC) is the standard method for purifying the crude reaction mixture. It effectively separates the desired ¹⁸F-labeled product from the precursor, unlabeled byproducts, and unreacted fluoride, ensuring high RCP of the final product. researchgate.net

Table 3: Stabilizers Used to Prevent Radiolysis in Radiopharmaceuticals

| Radiopharmaceutical | Stabilizer | Effect on Stability/Purity | Reference |

|---|---|---|---|

| [¹⁸F]AV-19 | Phenyl N-tert-butylnitrone (PBN) | Inhibited radiolytic decomposition during synthesis; RCP >93% stable for 1 hour. | nih.gov |

| [¹⁸F]AV-19 | Sodium Ascorbate | Inhibited radiolysis during and after synthesis; stable for up to 6 hours post-synthesis. | nih.gov |

| [¹⁸F]FDG | Ethanol (0.1-0.25% v/v) | Effective in stabilizing the solution against degradation. | google.com |

Cellular and Molecular Mechanisms of 4 Borono D Phenylalanine Interaction

Stereospecificity of Amino Acid Transporter-Mediated Uptake

The uptake of D-BPA into cells is not a passive process but is mediated by specific carrier proteins known as amino acid transporters. These transporters often exhibit a high degree of stereospecificity, meaning they preferentially bind and transport one enantiomer (L- or D-form) of an amino acid over the other.

The L-Type Amino Acid Transporter 1 (LAT1), a Na+-independent exchanger, is a primary transporter for large neutral amino acids like phenylalanine and is frequently overexpressed in malignant cells. nih.govnih.gov Research indicates that LAT1 is responsible for the transport of p-boronophenylalanine (BPA). nih.govresearchgate.netnih.govnih.govnih.gov The transporter demonstrates a clear stereochemical preference. Studies have shown that the binding affinity (Km) of LAT1 for L-enantiomers of amino acids, including phenylalanine, is significantly higher than for the corresponding D-enantiomers. nih.gov This suggests that while D-BPA can be transported by LAT1, the transporter's binding site shows a distinct preference for the L-enantiomer (L-BPA). nih.gov Interestingly, despite the difference in binding affinity, the maximal transport rate (Vmax) has been observed to be similar for both L- and D-enantiomers, indicating that once bound, the translocation of either isomer across the cell membrane occurs at a comparable speed. nih.gov

While LAT1 is a major pathway, other amino acid transporters also contribute to the uptake of boronophenylalanine. nih.gov Studies have identified ATB0,+ (also known as SLC6A14) and LAT2 (SLC7A8) as capable of transporting BPA. nih.gov These transporters exhibit different kinetic properties compared to LAT1. nih.gov For instance, LAT1 has a high affinity for BPA, whereas ATB0,+ has a lower affinity. nih.gov The contribution of these transporters can be concentration-dependent; LAT1 is the primary transporter at lower BPA concentrations, while the role of ATB0,+ becomes more significant at higher concentrations. nih.govnih.gov Like LAT1, most amino acid transporters that carry neutral amino acids typically show a preference for L-enantiomers, suggesting that the uptake of D-BPA through these alternative routes is also likely to be less efficient than that of its L-counterpart. nih.gov

Table 1: Kinetic Parameters of Amino Acid Transporters for p-Boronophenylalanine (BPA)

| Transporter | Km (μM) | Affinity Level |

|---|---|---|

| LAT1 | 20.3 ± 0.8 | High |

| LAT2 | 88.3 ± 5.6 | Medium |

| ATB0,+ | 137.4 ± 11.7 | Low |

Data sourced from studies on human aromatic amino acid transporters expressed in Xenopus oocytes. nih.gov The data primarily reflects transport of the L-enantiomer due to its clinical relevance.

The selective uptake of amino acid enantiomers is a direct consequence of the chiral environment of the transporter's binding pocket. The three-dimensional structure of the binding site on transporters like LAT1 allows for more favorable interactions (such as hydrogen bonding and hydrophobic interactions) with the L-enantiomer of BPA compared to the D-enantiomer. nih.gov This difference in binding energy results in the higher affinity observed for L-BPA. nih.gov Therefore, the primary mechanism for enantiomer-dependent uptake is the stereoselective recognition and binding by the transporter protein at the cell surface, which precedes the actual translocation event. The preference of key transporters like LAT1 for the L-isomer means that L-BPA generally accumulates in cells more efficiently than D-BPA under competitive conditions.

Intracellular Fate and Metabolic Pathways of D-BPA

Once inside the cell, D-BPA, as a non-natural amino acid, does not typically enter the same metabolic pathways as its L-counterpart. Its intracellular fate is influenced by its chemical properties and the cellular environment.

The accumulation of boronophenylalanine has been linked to cellular proliferation. nih.gov Proliferating cells have a high demand for amino acids to support protein synthesis and growth, leading to an upregulation of amino acid transporters like LAT1. nih.gov This leads to a higher uptake of BPA in rapidly dividing cells, which are also actively synthesizing DNA. However, the relationship is indirect; D-BPA itself does not directly participate in DNA synthesis. The correlation exists because the machinery responsible for D-BPA uptake (LAT1) is often co-expressed in cells with high proliferative activity, which is marked by DNA synthesis. nih.gov Studies using dual-labeling for LAT-1 and proliferating cell nuclear antigen (PCNA), a marker for DNA synthesis, have shown that while many proliferating cells express LAT-1, not all of them do, indicating that BPA uptake is directly tied to transporter expression rather than the process of DNA synthesis itself. nih.gov

As a D-amino acid, D-BPA is not recognized by the ribosomal machinery responsible for protein synthesis and is therefore not incorporated into proteins through standard metabolic pathways. However, the site-specific, co-translational incorporation of p-boronophenylalanine into proteins has been achieved through advanced protein engineering techniques. nih.gov This process utilizes a specially engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA that recognizes a stop codon. nih.gov This artificial system forces the incorporation of the non-natural amino acid into a growing polypeptide chain at a predetermined site. nih.gov This represents a synthetic, rather than a natural, pathway for incorporation into a key cellular process. The boronic acid group itself allows for potential non-enzymatic, reversible covalent interactions with cellular components that contain diol groups, such as carbohydrates, although this intracellular behavior is less characterized than its transporter-mediated uptake.

Interaction with Biological Molecules and Cellular Components

4-Borono-D-phenylalanine (D-BPA), a synthetic amino acid analog, exhibits unique interactions with various biological molecules, primarily due to the presence of the boronic acid moiety. This functional group enables D-BPA to form reversible covalent bonds with molecules containing diol groups, such as polyols and carbohydrates. This characteristic underlies its molecular mechanism of interaction within a biological system.

The boron atom in this compound possesses an empty p-orbital, rendering it a Lewis acid. This allows it to readily interact with Lewis bases, such as the hydroxyl groups found in polyols and carbohydrates. This interaction leads to the formation of cyclic boronate esters, a process that is typically reversible and pH-dependent.

Polyol Binding and Modulation of Biological Functions

The interaction of this compound with polyols, sugar alcohols such as mannitol, is a key aspect of its molecular behavior. This binding can influence the compound's solubility and potentially modulate biological processes. The formation of complexes between p-boronophenylalanine (a mixture of D- and L-isomers) and various monosaccharides, including the polyol mannitol, has been quantitatively studied.

Research has determined the complex formation constants for p-boronophenylalanine with several polyols and monosaccharides at a physiological pH of 7.4. These constants provide a measure of the affinity of the interaction. Notably, the binding affinity varies among different polyols and sugars, suggesting a degree of selectivity in these interactions.

A study by Mori et al. investigated the complex formation of p-boronophenylalanine with several monosaccharides and mannitol. The complex formation constants (log K) were determined using UV spectroscopy in a pH 7.4 solution. nih.gov The results indicated varying degrees of binding affinity, with fructose (B13574) showing the highest affinity, followed by mannitol. nih.gov

Complex Formation Constants of p-Boronophenylalanine with Various Polyols and Monosaccharides at pH 7.4

| Compound | log K |

|---|---|

| Fructose | 2.43 |

| Mannitol | 2.19 |

| Galactose | 1.28 |

| Mannose | 1.10 |

| Glucose | 0.85 |

The binding of this compound to polyols can modulate its physical properties, such as solubility. For instance, the formation of these complexes can increase the solubility of p-boronophenylalanine in neutral pH solutions. nih.gov This modulation of solubility is a direct consequence of the molecular interaction between the boronic acid group and the hydroxyl groups of the polyol.

Formation of Anionic Complexes with Carbohydrates

The interaction between this compound and carbohydrates results in the formation of anionic boronate esters. This process is dependent on the pH of the surrounding environment. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The formation of a stable complex with a diol, such as a carbohydrate, typically involves the anionic tetrahedral boronate.

The complexation of p-boronophenylalanine with monosaccharides such as fructose, galactose, mannose, and glucose leads to the formation of these anionic complexes. The stability of these complexes, as indicated by their formation constants, varies depending on the specific carbohydrate. nih.gov Fructose, for example, forms a significantly more stable complex with p-boronophenylalanine compared to glucose at physiological pH. nih.gov This difference in affinity is attributed to the stereochemistry of the hydroxyl groups on the carbohydrate, with cis-diols on a furanose ring, as found in fructose, generally forming more stable complexes with boronic acids.

The formation of these anionic complexes is a critical aspect of the cellular and molecular interactions of this compound. This interaction with carbohydrates present on the cell surface or on glycoproteins can influence its cellular uptake and localization.

Preclinical Evaluation of 4 Borono D Phenylalanine

In Vitro Studies on D-BPA Cellular Uptake

The cellular uptake of 4-Borono-D-phenylalanine (D-BPA) is a critical factor in its potential application. In vitro studies provide a controlled environment to investigate the mechanisms and influencing factors of its transport into cancer cells.

Cell Line Selection and Models for Investigation

A variety of human cancer cell lines have been utilized to study the uptake of boronophenylalanine derivatives. These include glioblastoma cell lines such as LN-18, LN-229, U-87 MG, U-118 MG, and U-251 MG, as well as epidermoid carcinoma (A-253) and squamous cell carcinoma (FaDu) cell lines. nih.gov The selection of these particular cell lines is often based on their expression of L-type amino acid transporters (LATs), which are known to be overexpressed in many cancers and are a primary route for the uptake of amino acid-based compounds. nih.gov For instance, studies have investigated non-small cell lung carcinoma (A549) and Chinese hamster lung fibroblasts (V79-4) to compare uptake between cancerous and normal cells. nih.govmdpi.com The F98 rat glioma cell line is another common model used in this area of research. snmjournals.orgsnmjournals.org

The rationale for using these diverse cell lines is to assess the compound's uptake across different cancer types and to understand the role of specific transporters. For example, the high expression of LAT1 in A-253 and FaDu cells correlates with high accumulation levels of a related compound, ¹⁸F-FBPA. nih.gov The use of both cancerous and normal cell lines, such as A549 and V79-4, allows for the investigation of selective uptake, a desirable characteristic for targeted therapies. nih.gov

Influence of Pre-treatment with Other Amino Acids on Uptake

The uptake of D-BPA can be influenced by the presence of other amino acids, a phenomenon that has been explored to potentially enhance its accumulation in tumor cells. The strategy of pre-loading cells with other L-type amino acids is based on the antiport mechanism of transporters like LAT-1, where the efflux of an intracellular amino acid can drive the influx of an extracellular one. nih.gov

Studies have shown that pre-treatment with L-tyrosine can increase the uptake of boronophenylalanine in certain cell lines. nih.govmdpi.com For example, in V79-4 normal cells, pre-treatment with L-tyrosine and L-phenylalanine resulted in a significant increase in boron uptake. nih.gov Similarly, in A549 cancer cells, L-tyrosine pre-loading led to a modest increase in boron accumulation. nih.gov However, the effects can be cell-line dependent. For instance, while L-tyrosine enhanced uptake in gliosarcoma cells, simultaneous incubation with L-BPA and L-tyrosine did not show the same effect. mdpi.com In some cases, preloading with L-phenylalanine has been reported to inhibit boron uptake. nih.gov The rationale behind these studies is to exploit the transport mechanisms to maximize the concentration of the boron agent within the target cancer cells.

Heterogeneity of Boron Content within Cell Populations

A notable finding from in vitro studies is the heterogeneous distribution of boron within a population of cancer cells. nih.govbioone.org This means that even within the same cell line, individual cells can accumulate significantly different amounts of the boron compound. nih.gov This variability can be influenced by the cell cycle, with cells in the G2/M phase showing higher accumulation of BPA compared to those in the G0/G1 phase. iiarjournals.org Quiescent cells, which are not actively dividing, tend to take up less BPA. iiarjournals.orgnih.gov

In Vivo Biodistribution and Pharmacokinetics of D-BPA and Analogs

Following in vitro evaluation, the study of this compound (D-BPA) and its analogs in living organisms is essential to understand their distribution, accumulation in tumors versus normal tissues, and clearance from the body.

Comparative Analysis with L-BPA in Animal Models

The biodistribution of D-BPA has been compared to its L-isomer, 4-borono-L-phenylalanine (L-BPA), in various animal models to understand the impact of stereochemistry on its pharmacokinetic profile. A key observation is the generally lower tumor uptake of D-BPA compared to L-BPA. This difference is attributed to the stereospecificity of amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which show a preference for the L-isomer. nih.govmdpi.com

Animal models, such as rats with F98 gliomas, have been instrumental in these comparative studies. snmjournals.orgsnmjournals.org For instance, research using a radiolabeled analog, 4-borono-2-[¹⁸F]fluoro-D-phenylalanine (D-[¹⁸F]FBPA), in a rat brain glioma model showed a higher tumor-to-normal brain tissue ratio compared to its L-isomer, suggesting a potential advantage for the D-isomer in certain contexts. researchgate.net However, the absolute tumor uptake of the D-isomer is generally reduced. These studies highlight the critical role of the specific amino acid transport systems in determining the in vivo behavior of these compounds.

Tumor-to-Normal Tissue Ratios for ¹⁰B Accumulation

A critical parameter for the efficacy of boron-based therapies is the selective accumulation of ¹⁰B in tumor tissue relative to surrounding healthy tissue. This is quantified by the tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) ratios. In animal models, the biodistribution of L-BPA and its analogs has been extensively studied. For instance, in F98 glioma-bearing rats, the tumor-to-normal brain ratio for ¹⁸F-FBPA-Fr reached a maximum of 3.45 at 0.5 hours post-injection. snmjournals.org The accumulation ratios of ¹⁰B from BPA-Fr for glioma-to-normal brain were found to be 2.05 at 0.5 hours after administration. snmjournals.org

In another study with tumor-bearing mice, high accumulation of ¹⁸F-FBPA was observed in A-253 and FaDu tumors, leading to high tumor-to-blood, tumor-to-brain, and tumor-to-muscle ratios. nih.gov Specifically, boron concentrations in tumors ranged from 7.83 to 16.54 ppm, while being low in the brain (1.58-3.36 ppm). nih.gov In human patients, the mean tumor-to-blood ratio for L-BPA in melanoma was 3.40 ± 0.83, and for glioblastoma, it ranged from 1.4 to 4.7. nih.gov A tumor-to-normal tissue ratio greater than 2.5 is often considered a benchmark for potential therapeutic success in clinical trials. nih.gov

Clearance from Blood and Normal Tissues

An essential characteristic for an effective BNCT agent is high uptake and retention in tumor tissue, coupled with rapid clearance from the blood and surrounding normal tissues. d-nb.infonih.gov This ensures a high tumor-to-normal tissue boron concentration ratio, maximizing the therapeutic effect on the tumor while minimizing damage to healthy cells. nih.gov

The transport of boronophenylalanine is primarily mediated by L-type amino acid transporters (LATs), particularly LAT1, which is often overexpressed in cancer cells. nih.govnih.govresearchgate.net These transporters exhibit stereospecificity, showing a much higher affinity for the L-isomer than the D-isomer. This preferential transport is the basis for L-BPA's selective accumulation in tumors. nih.gov

Consequently, D-BPA shows reduced uptake in tumor cells compared to its L-enantiomer. While specific pharmacokinetic data on the clearance rates of D-BPA are not extensively detailed, its lower affinity for the primary uptake transporters would logically result in a different pharmacokinetic profile, including clearance from blood and normal tissues, compared to the L-isomer. In preclinical studies on L-BPA in rats, boron concentration in the blood decreases rapidly within the first 30 minutes after intravenous injection, with a half-life of approximately 44 minutes. frontiersin.org This rapid systemic clearance is a favorable attribute for a BNCT agent. frontiersin.org

Imaging Techniques for In Vivo Evaluation (e.g., PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique central to the in vivo evaluation of boronophenylalanine pharmacokinetics. nih.govsnmjournals.org For this purpose, a fluorine-18 (B77423) radiolabeled analog, 4-borono-2-[¹⁸F]-fluoro-phenylalanine (FBPA), is used as a PET probe to trace the biodistribution of the therapeutic compound, BPA. nih.govnih.gov The PET scans allow for the estimation of boron concentration in tumors and normal tissues, which is critical for patient selection and treatment planning in BNCT. d-nb.inforesearchgate.net

Preclinical studies have utilized PET imaging to compare the D- and L-isomers of FBPA directly. In a notable study using C6 glioma-bearing rats, the D-isomer of [¹⁸F]FBPA was evaluated against its L-counterpart. researchgate.net The results indicated that while both isomers accumulated in the tumor, D-[¹⁸F]FBPA exhibited lower uptake in normal brain tissue. researchgate.net This led to a higher tumor-to-normal brain ratio (TBR) for the D-isomer, suggesting it may serve as a superior imaging agent for distinguishing tumor from healthy brain tissue. researchgate.net Another study involving a racemic mixture of D,L-[¹⁸F]FBPA also demonstrated clear tumor visualization in animal models of melanoma, confirming the utility of fluorinated BPA analogs for PET imaging. nih.gov

Assessment of D-BPA for Specific Cancer Models

The preclinical evaluation of D-BPA across different cancer models is primarily comparative, aiming to underscore the superior tumor-targeting of the L-isomer and to understand the role of specific amino acid transporters.

Glioblastoma and Brain Tumors

Glioblastoma is a primary target for BNCT, and extensive preclinical research has been conducted using various rat glioma models, including F98, C6, and 9L. nih.govnih.govnih.gov The L-isomer of BPA has shown significant accumulation in these models. nih.govsnmjournals.org

A key comparative study directly assessed the potential of D-[¹⁸F]FBPA as a PET imaging probe in C6 glioma-bearing rats. researchgate.net The study compared its uptake and tumor-to-brain ratio (TBR) with the clinically utilized L-[¹⁸F]FBPA. The D-isomer demonstrated significantly higher TBR values at later time points post-injection. nih.govresearchgate.net This enhanced contrast is attributed to the lower uptake of the D-isomer by normal brain cells, which primarily rely on LAT1 for amino acid transport. researchgate.net

| Isomer | Parameter | Value (60-90 min post-injection) | Reference |

|---|---|---|---|

| D-[¹⁸F]FBPA | Tumor SUV | ~1.0 | researchgate.net |

| Tumor-to-Normal Brain Ratio (TBR) | ~3.5 | ||

| L-[¹⁸F]FBPA | Tumor SUV | ~1.4 | |

| Tumor-to-Normal Brain Ratio (TBR) | ~2.5 |

These findings suggest that while D-BPA itself has reduced therapeutic potential due to lower absolute tumor uptake, its radiolabeled analog D-[¹⁸F]FBPA could be a more effective diagnostic tool for brain tumors. researchgate.net

Melanoma

Malignant melanoma was one of the first cancers for which L-BPA was developed as a BNCT agent. mdpi.com Preclinical studies have confirmed high uptake of the compound in melanoma models. nih.gov

The evaluation of the D-isomer in melanoma has been conducted using a racemic mixture of 4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine ([¹⁸F]FBPA). nih.gov In studies with murine B16 melanoma and Greene's melanotic melanoma in hamsters, [¹⁸F]FBPA demonstrated high tumor uptake for at least 6 hours post-injection. nih.gov Whole-body autoradiography using the D,L-mixture provided a clear image of the B16 tumor. nih.gov Furthermore, the melanotic Greene's melanoma showed 1.7 times higher uptake than an amelanotic variant, suggesting a potential link between uptake and melanin (B1238610) synthesis pathways, in addition to amino acid transporters. nih.gov As these studies used a D,L-racemate, the findings reflect the combined properties of both isomers. nih.govthno.org

Head and Neck Cancer

Recurrent head and neck cancers are a significant clinical target for BNCT using L-BPA. researchgate.netnih.gov Preclinical and clinical studies have focused on the L-isomer due to its demonstrated therapeutic efficacy, which relies on its selective uptake via LAT1 transporters that are overexpressed in these tumors. researchgate.net

In line with its primary utility as a tool for mechanistic validation, specific preclinical assessments focusing on this compound for head and neck cancer models are not prominent in the available research. The reduced affinity of the D-isomer for the LAT1 transporter makes it a less viable candidate for therapy, and research efforts are concentrated on the more effective L-isomer. researchgate.net

Lung Cancer (e.g., NSCLC)

The potential application of BNCT for lung cancer has been explored in preclinical settings. In vitro studies have investigated the uptake of L-BPA in human non-small cell lung carcinoma (NSCLC) cell lines, such as A549. mdpi.comnih.gov These studies aim to understand the transport mechanisms and potential to achieve therapeutic boron concentrations. One study investigated the effect of pre-loading cells with other amino acids like L-tyrosine to potentially enhance L-BPA uptake. mdpi.comnih.gov

Similar to the case for head and neck cancer, dedicated preclinical research focusing on the therapeutic or imaging potential of this compound specifically in lung cancer models is limited. The scientific rationale points to the L-isomer as the therapeutically active agent, relegating the D-isomer to a secondary, comparative role for validating stereospecific transport in fundamental research.

Other Malignancies

While the primary focus of 4-Borono-phenylalanine (BPA) research has been on melanoma and glioblastoma, preclinical studies have explored its utility in other malignancies, such as thyroid cancer and pituitary adenomas.

For undifferentiated thyroid carcinoma (UTC), a particularly aggressive form of thyroid cancer with limited treatment options, D-BPA has shown promise. In vitro studies demonstrated a selective uptake of BPA in the UTC cell line ARO compared to normal bovine thyroid cells and human follicular adenoma cells. nih.gov Subsequent in vivo studies in nude mice with transplanted ARO cells showed that BPA selectively accumulated in the tumor tissue. nih.gov The tumor-to-blood and tumor-to-normal thyroid ratios of boron concentration were significant, suggesting that Boron Neutron Capture Therapy (BNCT) using D-BPA could be a viable treatment strategy for this type of cancer. nih.govacs.org One case report even detailed the use of BNCT with BPA as a salvage treatment for recurrent papillary thyroid carcinoma, resulting in tumor regression and a significant drop in thyroglobulin levels. amegroups.org

The potential of D-BPA in treating pituitary adenomas is also under investigation. These tumors, while often benign, can cause significant health issues. mdpi.com Emerging evidence suggests that environmental pollutants may play a role in pituitary tumorigenesis. mdpi.com Preclinical research is exploring the efficacy of D-BPA in this context, with initial studies indicating its potential as a therapeutic agent. researchgate.netqmul.ac.uknih.govgu.se

Development of D-BPA-Based Delivery Systems and Conjugates

To improve the tumor-targeting and therapeutic effectiveness of D-BPA, researchers are actively developing advanced delivery systems and conjugates. researchgate.net These strategies aim to increase the concentration of boron within cancer cells while minimizing exposure to healthy tissues. researchgate.net

Molecularly Imprinted Polymers (MIPs) for Targeted Delivery

Molecularly imprinted polymers (MIPs) are synthetic materials designed to have specific recognition sites for a target molecule, in this case, D-BPA. nih.gov These polymers can act as carriers, enhancing the delivery of boron to tumor cells. mdpi.com Research has focused on creating MIPs that can effectively bind and release BPA. mdpi.comnih.govresearchgate.net Studies have shown that MIPs composed of methacrylic acid and ethylene (B1197577) glycol dimethacrylate exhibit good binding capacity for BPA. mdpi.comnih.gov The release of BPA from these polymers can be controlled, with studies showing a slow release profile, which is desirable for sustained drug delivery. mdpi.com The non-toxic nature of these MIPs towards normal cell lines further supports their potential for biomedical applications. mdpi.com

Table 1: Research Findings on Molecularly Imprinted Polymers (MIPs) for D-BPA Delivery

| Study Focus | Key Findings | Reference |

| MIP Synthesis and Characterization | Successful creation of BPA-specific MIPs with a honeycomb-like, porous morphology. | mdpi.comnih.gov |

| Binding Capacity | MIPs composed of methacrylic acid and ethylene glycol dimethacrylate showed a binding capacity of 330.4 ± 4.6 ng g−1. | mdpi.comnih.gov |

| Release Profile | Slow release of BPA, with only 0 to 4.81% released within two hours in a model buffer solution. | mdpi.com |

| Cytotoxicity | The MIP material was found to be non-cytotoxic towards tested cell lines. | mdpi.com |

Peptide Conjugates and Other Targeting Molecules

Conjugating D-BPA to peptides that target specific receptors overexpressed on cancer cells is another promising strategy to enhance its delivery. nih.gov Peptides like angiopep-2 are being explored for their ability to transport drugs across the blood-brain barrier and target glioma cells. researchgate.net Preclinical studies have demonstrated that boron-peptide conjugates can significantly increase boron uptake in various cancer cell lines, including glioma, melanoma, and lung cancer. researchgate.net

Fructose (B13574) has also been conjugated with BPA to increase its solubility and, consequently, its uptake by tumors. snmjournals.org Studies using a radiolabeled version, 4-borono-2-18F-fluoro-l-phenylalanine-fructose (18F-FBPA-Fr), have shown specific and high uptake in glioma-bearing rats, supporting its use as a probe for BPA-Fr in BNCT. snmjournals.org

Table 2: Preclinical Findings on D-BPA Peptide Conjugates

| Conjugate | Cancer Model | Key Findings | Reference |

| ANG-B (Angiopep-2 conjugate) | Glioma, Melanoma, Non-small cell lung cancer, Hepatocellular carcinoma | Significantly increased boron uptake in cancer cells compared to BPA alone. | researchgate.net |

| 18F-FBPA-Fr (Fructose conjugate) | Glioma-bearing rats | High tumor-to-normal tissue uptake ratio, indicating specific tumor uptake. | snmjournals.org |

Polymeric Nanoparticles for Enhanced Delivery

Polymeric nanoparticles are at the forefront of advanced drug delivery systems due to their ability to be tailored for specific applications. nih.govnebraska.edunih.govmdpi.com These nanoparticles can encapsulate D-BPA, protecting it in the bloodstream and facilitating its accumulation in tumor tissues. tandfonline.com Chitosan (B1678972), a natural biopolymer, has been used to create pH-responsive nanoparticles for the delivery of anticancer drugs. tandfonline.com By modifying chitosan nanoparticles with ionic liquids and targeting them with BPA, researchers have developed a system for the selective delivery of mitoxantrone (B413) to glioma cells. tandfonline.com These nanoparticles demonstrated enhanced cellular uptake and cytotoxicity in U87MG glioma cells compared to non-targeted nanoparticles. tandfonline.com The development of such "smart" delivery systems that respond to the tumor microenvironment holds great promise for improving the efficacy of D-BPA in cancer therapy. nih.gov

Analytical Methodologies for 4 Borono D Phenylalanine Research

Boron Quantification Techniques

Accurate quantification of boron is fundamental to research involving 4-Borono-D-phenylalanine. Several highly sensitive techniques are employed for this purpose.

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique used for determining the elemental composition of a sample. analytik-jena.comwikipedia.org It is known for its high sensitivity, precision, and ability to detect metals and several non-metals at very low concentrations. wikipedia.org The method involves introducing a sample, typically in liquid form, into an argon plasma, which atomizes and ionizes the sample. spectro.comnih.gov A mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, allowing for the quantification of specific elements. spectro.com

In the context of this compound research, ICP-MS is a primary method for determining the concentration of boron (specifically the ¹⁰B isotope) in biological samples such as tissues and cells. snmjournals.orgsnmjournals.orgmdpi.com This is crucial for pharmacokinetic studies and for evaluating the uptake of the compound in target tissues. snmjournals.orgsnmjournals.org Biological samples are typically prepared by dilution or thermal digestion with acids like nitric acid before analysis. nih.gov While highly effective, challenges in boron quantification with ICP-MS can include memory effects and potential spectral interferences, such as from carbon-12, which require careful method development and validation. mdpi.com Despite these challenges, ICP-MS offers excellent sensitivity and low limits of quantification for trace and ultra-trace boron concentrations. mdpi.comnih.gov

Table 1: Application of ICP-MS in 4-Boronophenylalanine Research

| Application | Sample Type | Key Findings | Reference |

|---|---|---|---|

| Pharmacokinetic Studies | Glioma-bearing rat tissues (tumor, brain, etc.) | Determined ¹⁰B concentration at various time points post-administration of BPA-Fr, with maximum tumor concentration at 1 hour. snmjournals.org | snmjournals.org |

| Cellular Uptake Analysis | Cancerous and normal cell lines | Quantified total boron content in cell populations to assess the effect of pre-treatment with other amino acids on BPA uptake. nih.gov | nih.gov |

While standard ICP-MS provides data on the average boron concentration across a population of cells, single-cell ICP-MS (SC-ICP-MS) offers a more granular view by measuring the elemental content of individual cells. mdpi.comnih.gov This technique is critical for understanding the heterogeneity within a cell population, as cells can exhibit diverse responses to and uptake of compounds like this compound. nih.govhelsinki.fi In SC-ICP-MS, a suspension of individual cells is introduced directly into the plasma. Each cell generates a distinct signal, with the intensity being proportional to the amount of the target element within that cell. mdpi.com

This methodology has been successfully employed to reveal significant heterogeneity in the uptake of 4-borono-L-phenylalanine (the L-isomer of the compound of interest) in both cancerous and normal cell lines. nih.govresearchgate.net Such studies have demonstrated that even within the same cancer cell line, there can be a subset of cells with exceptionally high uptake of the boron compound, a finding not discernible through bulk analysis methods. nih.govresearchgate.net This highlights the utility of SC-ICP-MS in providing in-depth information on cellular uptake variance, which is crucial for evaluating the potential efficacy of boron-based therapies. nih.govspectroscopyonline.com

Neutron capture autoradiography (NCA) is a high-resolution imaging technique used to visualize the microscopic distribution of boron within tissue sections. nih.govd-nb.info The method involves irradiating a tissue sample containing a boron compound with thermal neutrons. The ¹⁰B atoms capture neutrons, leading to a nuclear reaction that releases alpha particles and recoiling lithium-7 (B1249544) nuclei. nih.gov These charged particles travel a very short distance (approximately 14 μm), creating tracks in a detector film (like CR-39 nuclear track detectors) placed in close contact with the tissue section. nih.govd-nb.info By analyzing the density and distribution of these tracks, a detailed map of the boron concentration at the cellular and subcellular level can be generated. nih.gov This technique has been instrumental in visualizing the distribution of ¹⁰B from boronophenylalanine in tumors ex vivo. nih.govd-nb.info

Imaging Modalities for Biodistribution and Tumor Visualization

Visualizing the in vivo distribution of this compound is paramount for its development in therapeutic applications. Several imaging modalities are utilized for this purpose.

Positron Emission Tomography (PET) with ¹⁸F-FBPA

Positron Emission Tomography (PET) using the fluorine-18 (B77423) labeled analogue of BPA, 4-borono-2-[¹⁸F]-fluoro-L-phenylalanine (¹⁸F-FBPA), is a cornerstone for non-invasively monitoring the pharmacokinetics and biodistribution of BPA. d-nb.infonih.govbamsjournal.com While the D-isomer of BPA is the focus here, much of the foundational PET imaging work has been conducted with the L-isomer or a racemic mixture.

PET studies have demonstrated that ¹⁸F-FBPA can effectively visualize tumors. nih.govnih.gov The uptake of ¹⁸F-FBPA in tumors allows for the calculation of tumor-to-normal tissue (T/N) ratios, a critical parameter for assessing the feasibility of Boron Neutron Capture Therapy (BNCT). thno.org A T/N ratio of ≥ 2.5 is often considered an inclusion criterion for BNCT in clinical trials. nih.govthno.org

Comparative studies have been performed between the D- and L-isomers of ¹⁸F-FBPA. A first-in-human study with D-[¹⁸F]FBPA showed it had lower activity in normal brain, liver, spleen, pancreas, and skeleton compared to its L-isomer. nih.gov This suggests that the D-isomer might offer advantages in certain clinical scenarios. In rat brain glioma models, D-[¹⁸F]FBPA was found to have a higher tumor to normal brain tissue ratio (TBR) than the L-isomer. nih.gov

The biodistribution of ¹⁸F-FBPA has been extensively studied in various animal models. High accumulation has been observed in tumors, with significant uptake also seen in the kidneys and pancreas. snmjournals.orgnih.govsnmjournals.org The tracer is generally stable against metabolic alteration within the tumor. nih.gov

Table 2: Key Findings from ¹⁸F-FBPA PET Studies

| Study Focus | Animal Model | Key Findings |

|---|---|---|

| Tumor Imaging Potential | Mice with FM3A mammary carcinoma nih.gov | High tumor-to-tissue uptake ratios; tracer stable in the tumor. nih.gov |

| Melanoma Imaging | Mice with B16 melanoma, Hamsters with Greene's melanoma nih.gov | High uptake in melanoma; clear tumor visualization. nih.gov |

| Biodistribution and Dosimetry (D-isomer) | Healthy human volunteers nih.gov | D-[¹⁸F]FBPA showed lower activity in several normal organs compared to the L-isomer. nih.gov |

| Comparison with L-isomer | Rat brain glioma model nih.gov | D-[¹⁸F]FBPA exhibited a higher tumor-to-normal brain ratio than L-[¹⁸F]FBPA. nih.gov |

| Correlation with ¹⁰B-BPA | Hepatocellular carcinoma mouse model nih.gov | Significant correlation between ¹⁸F-FBPA and ¹⁰B-L-BPA uptake in tumors and organs. nih.gov |

Autoradiography (Whole-body and Cellular)

Autoradiography provides high-resolution ex vivo visualization of the distribution of radiolabeled compounds in tissues and cells.

Whole-body autoradiography has been instrumental in demonstrating the clear imaging of tumors using ¹⁸F-FBPA in animal models, such as mice with B16 melanoma or FM3A mammary carcinoma. d-nb.infonih.govnih.govnih.gov These studies visually confirm the preferential accumulation of the tracer in tumor tissues.

Double-label autoradiographic studies have been conducted to compare the distribution of boron from BPA with other biological molecules. For instance, in a pigmented murine melanoma model, the distribution of boron from BPA was shown to be different from that of a tritiated melanin (B1238610) precursor, tyrosine, with boron accumulating specifically in the tumor. nih.gov

Microautoradiography, a cellular-level technique, has been used to study the distribution of ¹⁸F-FBPA within tumors. In a study on B16 melanomas, double-tracer microautoradiography with [¹⁸F]FBPA and [³H]thymidine (a DNA precursor) revealed that the greatest amount of ¹⁸F-FBPA was observed in S-phase melanocytes. nih.gov This suggests that the accumulation is related to DNA synthesis activity and the degree of pigmentation. nih.gov In glioma-bearing rats, microautoradiography confirmed that regions of high optical density correlated well with the localization of gliomas, showing higher uptake in the tumor than in surrounding normal brain tissue. snmjournals.org

Potential for Magnetic Resonance Imaging (MRI) of Boron Agents

Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality with excellent soft-tissue contrast. While conventional ¹H-MRI is used to define tumor morphology, there is growing interest in developing methods to directly or indirectly visualize boron agents using MR techniques. bohrium.comtennessee.edunih.gov

Direct detection of the ¹¹B nucleus via MRI or Magnetic Resonance Spectroscopy (MRS) has been explored. tennessee.edunih.govunito.it However, challenges exist due to the lower sensitivity and natural abundance of the therapeutically relevant ¹⁰B isotope. unito.itpsu.edu

A more promising approach involves the development of MRI contrast agents that are conjugated to boron-containing molecules. tennessee.edunih.govacs.org Gadolinium (Gd)-based contrast agents are commonly used in clinical MRI. By creating conjugates of Gd with boron compounds, it may be possible to non-invasively monitor the biodistribution of the boron agent using standard T1-weighted MRI. nih.govacs.orgmdpi.com For example, a gadolinium-boron-conjugated albumin (Gd-MID-BSA) has been developed. nih.govacs.org Studies in tumor-bearing mice showed that the accumulation of this agent in the tumor could be monitored by T1-based MRI, and the molar ratio of boron to gadolinium in the tumor was consistent with that of the injected compound. nih.govacs.org This demonstrates the potential for MRI to guide and plan neutron capture therapy. nih.govacs.org

The development of such dual-modality agents holds the potential to provide real-time, high-resolution anatomical and functional information on the delivery of boron to the target tissue. tennessee.edupsu.edu

Future Directions and Emerging Research Avenues for 4 Borono D Phenylalanine

Optimization of D-BPA for Enhanced Tumor Specificity and Retention

A significant challenge in the clinical use of D-BPA is its suboptimal tumor specificity and retention. nih.gov Researchers are actively investigating strategies to improve these parameters, aiming to increase the therapeutic window and reduce potential side effects.

The short retention time of D-BPA in tumor tissues is a critical limitation that researchers are working to address. nih.gov One proposed strategy to enhance the uptake and retention of BPA is preloading with other L-type amino acids. nih.govnih.gov The rationale behind this approach is to manipulate the amino acid transport mechanisms to favor the accumulation of BPA within cancer cells. nih.gov Studies have shown that preloading with L-tyrosine can increase the uptake of BPA in certain cancer cell lines. mdpi.com For instance, in human non-small cell lung carcinoma (A549) cells, pre-treatment with a 5 mM L-tyrosine solution resulted in a 1.24-fold increase in BPA uptake. mdpi.com

| Cell Line | Pre-loading Agent | Concentration | Fold Increase in BPA Uptake |

| Human non-small cell lung carcinoma (A549) | L-tyrosine | 5 mM | 1.24 |

| Human hepatocellular carcinoma (HuH-7) | L-tyrosine | 2.5 mM | 1.34 |

| Mouse melanoma (B16-F1) | L-tyrosine | 2.5 mM | 1.57 |

| Data sourced from multiple studies to illustrate the effect of L-tyrosine preloading on BPA uptake in different cancer cell lines. mdpi.com |

The low water solubility of 4-BPA presents a significant challenge for its clinical administration, often requiring the use of solubilizing agents like fructose (B13574), which can have adverse effects. nih.gov A promising approach to overcome this limitation is the development of more water-soluble analogs. One such analog is 3-borono-L-phenylalanine (3-BPA), a positional isomer of 4-BPA. nih.gov Research has demonstrated that 3-BPA has a water solubility of 125 g/L, which is over 100 times higher than that of 4-BPA (0.6-0.7 g/L). nih.gov This increased solubility allows for the preparation of administration solutions without the need for additional solubilizers. nih.gov Another strategy to improve solubility has been the complexation of L-BPA with sugars like fructose. nih.govresearchgate.net

| Compound | Water Solubility (g/L) |

| 4-Borono-L-phenylalanine (4-BPA) | 0.6 - 0.7 |

| 3-Borono-L-phenylalanine (3-BPA) | 125 |

| This table compares the water solubility of 4-BPA and its more soluble analog, 3-BPA. nih.gov |

Exploration of D-BPA in Combination Therapies

To enhance the therapeutic efficacy of BNCT with D-BPA, researchers are exploring its use in combination with other treatment modalities. This includes synergistic approaches with other forms of radiotherapy and investigating its potential in non-cancer applications.

Targeted alpha therapy (TAT) is an emerging cancer treatment that uses alpha-emitting radionuclides to selectively destroy cancer cells. thno.orgnih.gov The high linear energy transfer of alpha particles makes them highly cytotoxic with a short range, minimizing damage to surrounding healthy tissue. nih.govoranomed.com Radionuclides such as Astatine-211 (²¹¹At) and Actinium-225 (²²⁵Ac) are being investigated for TAT in aggressive cancers like glioblastoma. thno.org The potential synergy between BNCT using D-BPA and TAT lies in their complementary mechanisms of action, both offering highly localized and potent tumor cell killing. Future research may explore the sequential or concurrent administration of these therapies to target different subpopulations of tumor cells and overcome resistance mechanisms.

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.govmdpi.com Boron-containing compounds, including boronic acids, are being investigated for their ability to interfere with biofilm formation. nih.gov The mechanism of action is thought to involve the targeting of quorum sensing, a cell-to-cell communication process that regulates biofilm development. nih.gov While research in this area is still emerging, the unique chemical properties of the boronic acid group in D-BPA suggest a potential for its investigation as an anti-biofilm agent. Studies have shown that D-phenylalanine can inhibit biofilm development in certain marine microbes, suggesting that the D-isomer of BPA may have similar properties. nih.gov This opens up a new avenue for the application of D-BPA beyond cancer therapy.

Advanced Computational Modeling and Theoretical Analysis

Computational modeling and theoretical analysis are becoming increasingly important tools in drug development and optimization. These methods are being applied to D-BPA to better understand its behavior and to design more effective derivatives.

Advanced computational techniques are being used to guide the rational design of new D-BPA analogs and delivery systems. For instance, computational modeling has been employed to select functional monomers for the creation of molecularly imprinted polymers (MIPs) with high binding affinity for BPA. mdpi.com This approach allows for the in-silico screening of potential candidates before their synthesis, saving time and resources. mdpi.com Furthermore, pharmacokinetic (PK) modeling is being used to develop user-friendly platforms that can predict the blood boron concentration of L-BPA in individual patients. mdpi.com This allows for the optimization of the timing of neutron irradiation in BNCT to maximize the therapeutic effect. mdpi.com These computational tools are invaluable for understanding the structure-activity relationships of D-BPA and for designing next-generation boron delivery agents with improved properties.

Regulatory Science and Clinical Translation Considerations for 4-Borono-D-phenylalanine